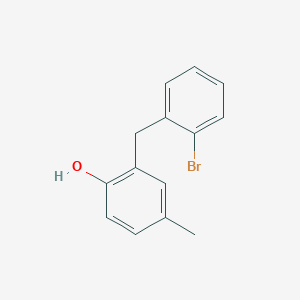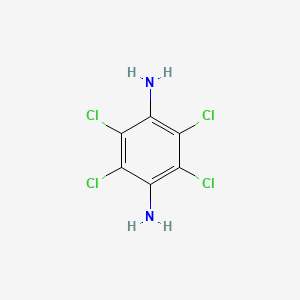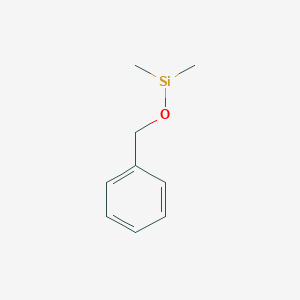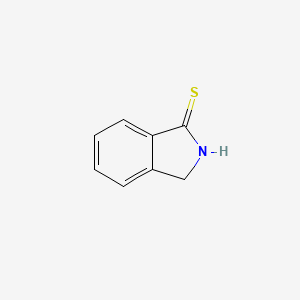
2,3-Dihydro-1H-isoindole-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-isoindole-1-thione is a heterocyclic compound characterized by a sulfur atom in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-isoindole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione to the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
2,3-Dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2,3-Dihydro-1H-isoindole-1-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
類似化合物との比較
2,3-Dihydro-1H-isoindole-1-one: Similar structure but with an oxygen atom instead of sulfur.
1H-Isoindole-1-thione: Lacks the dihydro component, leading to different reactivity.
2,3-Dihydro-1H-isoindole-1,3-dione: Contains an additional carbonyl group, altering its chemical properties.
Uniqueness: 2,3-Dihydro-1H-isoindole-1-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
4733-48-6 |
|---|---|
分子式 |
C8H7NS |
分子量 |
149.21 g/mol |
IUPAC名 |
2,3-dihydroisoindole-1-thione |
InChI |
InChI=1S/C8H7NS/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) |
InChIキー |
SXRCQHFRJVTJCP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


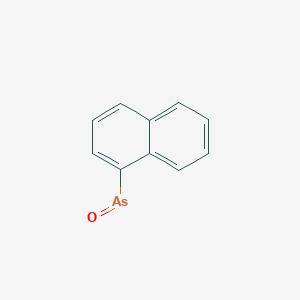
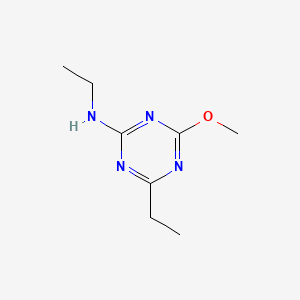
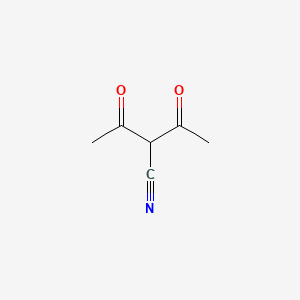
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
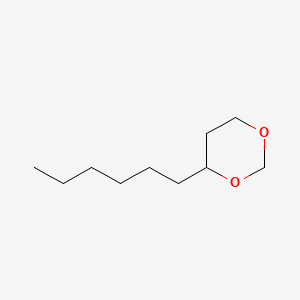
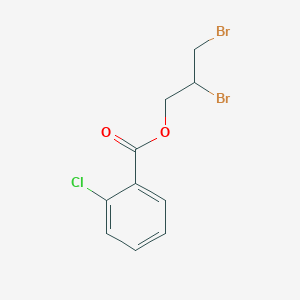
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
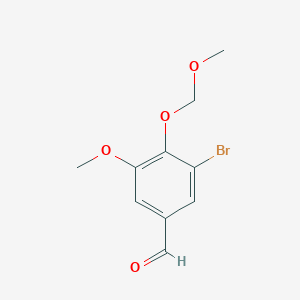
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
